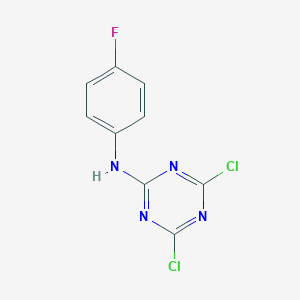

4,6-dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine

Descripción general

Descripción

4,6-dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine is a chemical compound with the molecular formula C9H5N4Cl2F1 . It is a solid substance . This compound is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 4,6-dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine consists of a triazine ring which is a six-membered ring with three nitrogen atoms and three carbon atoms. The triazine ring is substituted at the 4 and 6 positions with chlorine atoms and at the 2 position with an amine group that is further substituted with a 4-fluorophenyl group .Physical And Chemical Properties Analysis

4,6-dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine is a solid substance . Its molecular weight is 259.07 .Aplicaciones Científicas De Investigación

Crystal Structure and Chemical Properties

- The compound, also known as anilazine, a triazine fungicide, has a crystal structure where the triazine and benzene rings form a dihedral angle. Its crystal forms two-dimensional networks linked by hydrogen bonds and short Cl⋯Cl contacts, leading to a three-dimensional architecture. This structure underpins its chemical stability and reactivity (Youngeun Jeon et al., 2014).

Synthesis and Chemical Reactions

- A new method for synthesizing diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines was developed using microwave irradiation. This synthesis is significant for producing compounds with potential applications in various fields, including pharmacology and materials science (A. Dolzhenko et al., 2021).

Applications in Polymer Science

- Aromatic poly(ether sulfone)s containing 1,3,5-s-triazine groups were synthesized to investigate effects on solubility, thermal, and mechanical properties. These polymers, with their high thermal stability and good film-forming abilities, are investigated for use in proton exchange membranes, highlighting their significance in materials science (D. Tigelaar et al., 2009).

Potential Biological Activities

- Fluorine-containing triazinones, including those with 4-fluorophenyl groups, have been explored as potential antibacterial agents. These compounds, featuring specific structural motifs, demonstrate promising antibacterial activities in preliminary screenings (B. S. Holla et al., 2003).

High-Energy Materials Research

- The synthesis and characterization of high-energy 4,6-diazido-N-(4,6-diazido-1,3,5-triazin-2-yl)-1,3,5-triazin-2-amine, derived from similar triazine compounds, indicates its potential as a high-energy material. This research is particularly relevant for applications in the explosives and pyrotechnics industries (S. Chapyshev & D. Korchagin, 2017).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if needed . If it comes in contact with skin, it is advised to take off contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .

Propiedades

IUPAC Name |

4,6-dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2FN4/c10-7-14-8(11)16-9(15-7)13-6-3-1-5(12)2-4-6/h1-4H,(H,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVFNRSSFMJILLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381449 | |

| Record name | 4,6-dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine | |

CAS RN |

131468-33-2 | |

| Record name | 4,6-dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol](/img/structure/B148510.png)

![3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide](/img/structure/B148530.png)